Fmoc-Arg(Tos)-OH
Overview
Description
Fmoc-Arg(Tos)-OH, also known as N-alpha-Fmoc-Ng-tosyl-L-arginine, is a derivative of the amino acid arginine . It is used in peptide synthesis and has been shown to inhibit HIV-1 protease (IC₅₀ 5 μM) and cathepsin D (IC₅₀ 12 μM) .
Synthesis Analysis
Fmoc-Arg(Tos)-OH is used in solid-phase peptide synthesis (SPPS). The incorporation of Fmoc-Arg(Tos)-OH into a growing peptide chain can be challenging due to the formation of a fully inactive δ-lactam, which reduces yield and often results in the formation of the corresponding des-Arg peptides . A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported for the synthesis of Z-Arg-Lys-acyloxymethyl ketone (Z-R-K-AOMK). This method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .
Molecular Structure Analysis
The molecular formula of Fmoc-Arg(Tos)-OH is C28H30N4O6S . It is a derivative of the amino acid arginine, with the Fmoc group protecting the alpha-amino group and the Tos group protecting the guanidino group .
Chemical Reactions Analysis
The Fmoc group in Fmoc-Arg(Tos)-OH is one of the most widely used N-protection groups in solid- and solution-phase synthesis. Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile .
Physical And Chemical Properties Analysis
Fmoc-Arg(Tos)-OH has a molecular weight of 550.6 g/mol . It is used in peptide synthesis and is stable under acidic conditions .
Scientific Research Applications
Cell Culture Applications : Fmoc-3F-Phe-Arg-NH2, a related compound, forms nanofibril hydrogels that effectively mimic the integrin-binding RGD peptide of fibronectin, supporting cell viability and growth in cell culture applications (Liyanage et al., 2015).
Solid-Phase Peptide Synthesis (SPPS) : Studies show that solvents like N-butylpyrrolidinone (NBP) can be used in SPPS to incorporate challenging amino acids like Fmoc-Arg(Pbf)-OH, improving synthesis yield and reducing undesired by-products (de la Torre et al., 2020).
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, exhibit antibacterial capabilities and can be incorporated into resin-based composites for biomedical applications (Schnaider et al., 2019).
Synthesis Studies : Research on the synthesis of Fmoc-Arg(Pbf)-OH includes improvements in yields and quality by modifying reaction conditions and catalysts (Yong-yu, 2006).
Supramolecular Hydrogels : Fmoc-functionalized amino acids, such as Fmoc-Lys(FMOC)-OH, have been used to create supramolecular hydrogels with potential antimicrobial activities (Croitoriu et al., 2021).
Lactam Formation in Peptide Synthesis : The formation of delta-lactam, a side reaction in arginine-containing dipeptide synthesis using derivatives like Fmoc-Arg(Pmc)-OH, has been evaluated to improve synthesis processes (Cezari & Juliano, 1996).
Nanomaterial Development : Fmoc-protected amino acids, like Fmoc-Phe-OH, are used in the preparation and stabilization of fluorescent silver nanoclusters, with potential applications in nanotechnology (Roy & Banerjee, 2011).
Future Directions
properties
IUPAC Name |
(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRARHJPRLAGNT-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(Tos)-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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